N,N',N''-Methanetriyltribenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’'-Methanetriyltribenzamide: is a chemical compound that belongs to the class of amides It is characterized by the presence of three benzamide groups attached to a central methanetriyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N’,N’'-Methanetriyltribenzamide typically involves the reaction of benzoyl chloride with methanetriylamine under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and requires careful monitoring to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: On an industrial scale, the production of N,N’,N’'-Methanetriyltribenzamide can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N,N’,N’'-Methanetriyltribenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzamide derivatives.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The benzamide groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Benzamide derivatives with oxidized functional groups.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted benzamide derivatives with various functional groups.
Scientific Research Applications
Chemistry: N,N’,N’'-Methanetriyltribenzamide is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, N,N’,N’'-Methanetriyltribenzamide is studied for its potential interactions with biological macromolecules. It can serve as a model compound for understanding the behavior of amides in biological systems.
Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases involving amide-containing biomolecules.
Industry: N,N’,N’'-Methanetriyltribenzamide is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N,N’,N’'-Methanetriyltribenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The pathways involved in these interactions are complex and depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N,N’,N’'-Trimethylbenzamide: Similar in structure but with methyl groups instead of benzamide groups.
N,N’,N’'-Triethylbenzamide: Contains ethyl groups instead of benzamide groups.
N,N’,N’'-Triphenylbenzamide: Features phenyl groups in place of benzamide groups.
Uniqueness: N,N’,N’'-Methanetriyltribenzamide is unique due to the presence of three benzamide groups attached to a central methanetriyl group This structure imparts specific chemical and physical properties that distinguish it from other similar compounds
Properties
CAS No. |
106404-83-5 |
---|---|
Molecular Formula |
C22H19N3O3 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(dibenzamidomethyl)benzamide |
InChI |
InChI=1S/C22H19N3O3/c26-19(16-10-4-1-5-11-16)23-22(24-20(27)17-12-6-2-7-13-17)25-21(28)18-14-8-3-9-15-18/h1-15,22H,(H,23,26)(H,24,27)(H,25,28) |
InChI Key |
QRECBFMPBFTRAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(NC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.